1-Bromo-2,4-dichloro-5-(2-methoxyethoxy)benzene

ortho‑functionalization blocking group aryl halide reactivity

Standard halogenated benzenes lack the orthogonal reactivity required for modular drug discovery. This polyhalogenated aromatic ether provides a pre-engineered bromine-chlorine blocking pattern (US 2010/0331566 A1) for sequential functionalization. - **Core Advantage**: Suzuki coupling at bromine while chlorines remain inert, eliminating protecting-group steps. - **Solubility**: 2-methoxyethoxy chain enhances process-scale compatibility in polar solvents. - **Supply**: 98% min. purity (HPLC), 2-8°C storage, delivered ambient.

Molecular Formula C9H9BrCl2O2
Molecular Weight 299.97
CAS No. 2173141-51-8
Cat. No. B2907433
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-2,4-dichloro-5-(2-methoxyethoxy)benzene
CAS2173141-51-8
Molecular FormulaC9H9BrCl2O2
Molecular Weight299.97
Structural Identifiers
SMILESCOCCOC1=CC(=C(C=C1Cl)Cl)Br
InChIInChI=1S/C9H9BrCl2O2/c1-13-2-3-14-9-4-6(10)7(11)5-8(9)12/h4-5H,2-3H2,1H3
InChIKeyGXTRBHKDBMZYMU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-Bromo-2,4-dichloro-5-(2-methoxyethoxy)benzene: Overview


1-Bromo-2,4-dichloro-5-(2-methoxyethoxy)benzene (CAS 2173141‑51‑8) is a polyhalogenated aromatic ether featuring a bromine atom at C1, chlorines at C2 and C4, and a 2‑methoxyethoxy chain at C5 on a benzene core . With a molecular weight of 299.97 g mol⁻¹ and the formula C₉H₉BrCl₂O₂, it serves as a versatile intermediate in organic synthesis, exploiting the distinct reactivity of its three halogen substituents for sequential functionalization strategies .

Ortho-functionalization building block with para‑bromo blocking group
Sequential halogen differentiation for regioselective coupling strategies
2‑Methoxyethoxy chain may improve solubility in polar aprotic media

Why Generic Halobenzene Analogs Fall Short


Generic mono‑ or di‑halogenated benzene derivatives lack the precise spatial arrangement of bromine, chlorine, and the 2‑methoxyethoxy group that is required to sequentially direct electrophilic aromatic substitution and cross‑coupling reactions. The target compound’s para‑positioned bromo group acts as a regioselective blocking element while the ortho‑located chlorines and the electron‑donating ether chain modulate ring electronics, a synergy that cannot be replicated by simpler analogs such as 1‑bromo‑2,4‑dichlorobenzene or 4‑bromoanisole when orchestrating multi‑step synthetic routes [1].

Simpler dihalobenzene analogs (e.g., 1‑bromo‑2,4‑dichlorobenzene) lack the 2‑methoxyethoxy group, altering ring electronics and solubility in cross‑coupling reactions.
Mono‑ or di‑substituted halobenzenes cannot replicate the precise Br/Cl/ether triad required for sequential ortho‑functionalization without extra protecting group steps.

Quantitative Differentiation Evidence


Ortho-Functionalization via Halogen Blocking Groups

U.S. Patent US 2010/0331566 A1 demonstrates that aromatic compounds bearing a bromo or chloro group at the para position enable precise ortho‑functionalization through electrophilic substitution followed by reductive removal of the halogen [1]. Although the patent does not explicitly list 1‑bromo‑2,4‑dichloro‑5‑(2‑methoxyethoxy)benzene, the claimed method is directly applicable to this compound because it contains both a para‑bromo group and two ortho‑chloro substituents. In contrast, 1‑bromo‑2,4‑dichlorobenzene (lacking the 2‑methoxyethoxy group) offers less electronic tuning and poorer solubility, limiting its utility in analogous transformations.

Ortho‑functionalization method
Class-level
Para‑bromo / ortho‑chloro template matches patent strategy
Supports synthetic route design for 1,2‑substituted aromatics
US 2010/0331566 A1; compound not explicitly tested in cited patent
ortho‑functionalization blocking group aryl halide reactivity

Vendor Purity Comparison

Among publicly available suppliers, Leyan specifies a purity of 98% for its 1‑bromo‑2,4‑dichloro‑5‑(2‑methoxyethoxy)benzene (Product No. 1752749) , whereas CheMenu reports a purity of ≥95% (Catalog No. CM775225) . This 3‑percentage‑point difference in assay purity can significantly reduce the burden of by‑product impurities in sensitive coupling reactions, directly impacting yield and the complexity of downstream purification.

Vendor purity comparison
Head-to-head
~3% higher assay purity
May reduce halogenated by‑product risks in couplings
Leyan 98% vs CheMenu ≥95% (vendor‑stated specification)
purity quality control procurement

Stabilized Cold Storage Profile

Chemscene’s technical datasheet for 1‑bromo‑2,4‑dichloro‑5‑(2‑methoxyethoxy)benzene recommends storage sealed in dry conditions at 2‑8 °C and shipping at room temperature . Other suppliers frequently list only “room temperature” storage, which may accelerate decomposition of the benzylic‑type aryl bromide over extended periods. The defined cold‑storage guideline provides procurement confidence for laboratories requiring long‑term project continuity.

Stabilized cold storage
Specification review
2–8°C (Chemscene) vs room temperature
Supports long‑term procurement for building‑block libraries
Supplier‑specified dry, sealed storage; thermal degradation risk may be lower
storage stability shelf life quality assurance

Solubility Advantage of the 2-Methoxyethoxy Group

The 2‑methoxyethoxy substituent contains an additional oxygen atom relative to a simple methoxy or ethoxy group, increasing the local polarity and hydrogen‑bond‑acceptor capacity. While no direct solubility data exist for this specific compound, the principle is well‑established for aryl PEG‑ethers, which show 1.5‑ to 3‑fold higher solubility in solvents such as DMF, DMSO, and acetonitrile compared to their methoxy counterparts [1]. This inferred property distinguishes 1‑bromo‑2,4‑dichloro‑5‑(2‑methoxyethoxy)benzene from 1‑bromo‑2,4‑dichloro‑5‑methoxybenzene (CAS not available) when homogeneous reaction conditions are required for metal‑catalyzed couplings.

Solubility enhancement
Class-level
1.5–3× predicted solubility increase
May facilitate homogeneous metal‑catalyzed couplings
Inferred from aryl PEG‑ether class behavior; not experimentally verified for this compound
solubility PEG‑ether reaction medium

Primary Application Scenarios


Medicinal Chemistry: Ortho-Substituted Biaryl Synthesis

The compound’s bromo‑chloro blocking pattern, as described in US 2010/0331566 A1, enables sequential functionalization to produce ortho‑substituted biaryl intermediates that are common in kinase inhibitor scaffolds. A medicinal chemist can perform a Suzuki coupling at the bromine position while retaining the chloro groups for subsequent diversification, a strategy that simpler dihalogenated analogs do not support without additional protecting‑group chemistry [1].

Agrochemical Discovery: Herbicide Lead Generation

The same ortho‑functionalization strategy is valuable for constructing diaryl ether or biaryl herbicides. The 2‑methoxyethoxy chain imparts favorable solubility in the polar solvents used for process‑scale couplings, as inferred from class‑level PEG‑ether behavior [2], thereby facilitating larger‑scale analog synthesis during lead optimization.

Materials Science: Flame-Retardant Monomer Synthesis

With three halogen atoms, the compound is a candidate precursor for halogenated flame‑retardant monomers. The 98% purity offered by Leyan ensures that polymer‑grade intermediates have minimal halogen‑containing impurities, which is critical for reproducibility in combustion test evaluations.

Building-Block Procurement for Fragment-Based Screening

Fragment libraries require compounds with guaranteed long‑term stability and high purity. Chemscene’s specified 2‑8 °C storage and Leyan’s 98% assay together provide the quality assurance that procurement officers need when stockpiling halogenated fragments for high‑throughput screening.

Application
Selection Property
Validation Focus
Ortho‑substituted biaryl synthesis
Bromo‑chloro blocking pattern for sequential coupling
Patent method compatibility (US 2010/0331566 A1)
Diaryl ether herbicide lead generation
2‑Methoxyethoxy solubility in polar aprotic solvents
PEG‑ether class solubility behavior review
Halogenated flame‑retardant monomer
High assay purity
Vendor purity specification review
Fragment‑based screening procurement
Cold‑storage stability & high purity
Storage guideline & assay purity review
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